

# Spectroscopic Profile of 1-Cbz-3-Hydroxyazetidine: A Technical Guide

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Compound of Interest

Compound Name: 1-Cbz-3-Hydroxyazetidine

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and analytical characteristics of key building blocks is paramount. This technical guide provides an in-depth overview of the spectroscopic data for **1-Cbz-3-Hydroxyazetidine** (Benzyl 3-hydroxyazetidine-1-carboxylate), a valuable heterocyclic intermediate in medicinal chemistry.

This document presents a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-Cbz-3-hydroxyazetidine**. Detailed experimental protocols for acquiring such data are also provided, alongside a visual representation of a typical spectroscopic analysis workflow.

## **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data for **1-Cbz-3-hydroxyazetidine**.

## Table 1: <sup>1</sup>H NMR Spectroscopic Data (Predicted)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~7.35	m	5H	C <sub>6</sub> H <sub>5</sub> -
~5.10	S	2H	-CH <sub>2</sub> -Ph
~4.50	m	1H	-CH(OH)-
~4.20	m	2H	-CH2-N- (ax)
~3.80	m	2H	-CH <sub>2</sub> -N- (eq)
~2.50	br s	1H	-OH

Note: Predicted values based on typical chemical shifts for similar structural motifs. Actual values may vary depending on solvent and experimental conditions.

Table 2: 13 C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~156.0	C=O (Carbamate)
~136.5	C (ipso, Phenyl)
~128.5	CH (para, Phenyl)
~128.0	CH (ortho, Phenyl)
~127.8	CH (meta, Phenyl)
~67.0	-CH <sub>2</sub> -Ph
~65.0	-CH(OH)-
~58.0	-CH <sub>2</sub> -N-

Note: Predicted values based on typical chemical shifts for similar structural motifs. Actual values may vary depending on solvent and experimental conditions.



Table 3: IR Spectroscopic Data (Typical Absorption

**Bands**)

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Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3200	Strong, Broad	O-H Stretch
3050-3030	Medium	C-H Stretch (Aromatic)
2950-2850	Medium	C-H Stretch (Aliphatic)
1710-1680	Strong	C=O Stretch (Carbamate)
1450-1400	Medium	C=C Stretch (Aromatic)
1250-1200	Strong	C-N Stretch
1100-1000	Strong	C-O Stretch

**Table 4: Mass Spectrometry Data** 

m/z	lon
208.0923	[M+H] <sup>+</sup>
230.0742	[M+Na] <sup>+</sup>

Note: Values correspond to the exact mass of the protonated and sodiated molecules.

## **Experimental Protocols**

The following are detailed methodologies for the key spectroscopic experiments.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:



- Approximately 5-10 mg of 1-Cbz-3-hydroxyazetidine is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d<sub>6</sub>).
- The solution is transferred to a 5 mm NMR tube.
- The sample is vortexed to ensure homogeneity.

#### <sup>1</sup>H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Temperature: 298 K.
- Number of Scans: 16-64 (dependent on sample concentration).
- Relaxation Delay: 1-5 seconds.
- Spectral Width: -2 to 12 ppm.
- Referencing: The residual solvent peak is used as an internal standard (e.g., CHCl₃ at 7.26 ppm).

#### <sup>13</sup>C NMR Acquisition:

- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
- Temperature: 298 K.
- Number of Scans: 1024-4096 (due to the low natural abundance of <sup>13</sup>C).
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0 to 200 ppm.
- Referencing: The solvent peak is used as an internal standard (e.g., CDCl<sub>3</sub> at 77.16 ppm).

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.



Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- A small amount of the solid 1-Cbz-3-hydroxyazetidine is placed directly onto the ATR crystal.
- Pressure is applied to ensure good contact between the sample and the crystal.

#### **Data Acquisition:**

- Spectral Range: 4000-400 cm<sup>-1</sup>.
- Resolution: 4 cm<sup>-1</sup>.
- Number of Scans: 16-32.
- A background spectrum of the clean ATR crystal is recorded prior to the sample scan and automatically subtracted.

### **Mass Spectrometry (MS)**

Objective: To determine the molecular weight and elemental composition.

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

#### Sample Preparation:

- A dilute solution of 1-Cbz-3-hydroxyazetidine is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 μg/mL.
- The solution may be acidified with a trace amount of formic acid to promote protonation.

#### Data Acquisition:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Mass Range: m/z 50-500.



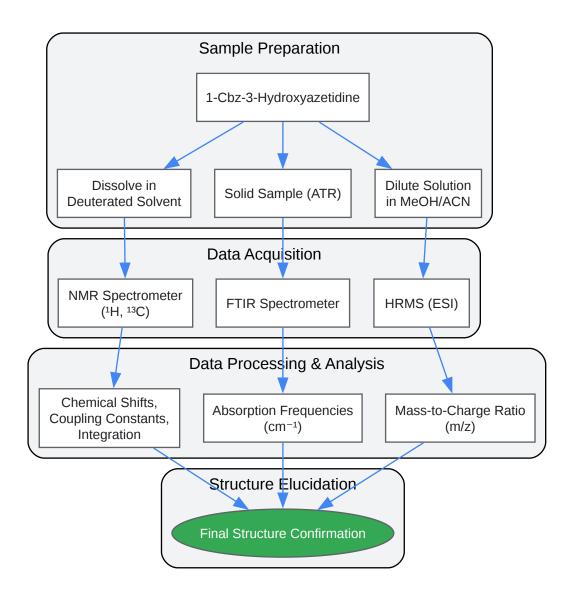
Capillary Voltage: 3-4 kV.

Source Temperature: 100-150 °C.

The instrument is calibrated using a known standard to ensure high mass accuracy.

## **Visualization of Spectroscopic Analysis Workflow**

The following diagram illustrates the logical workflow for the spectroscopic characterization of a small molecule like **1-Cbz-3-hydroxyazetidine**.



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Caption: Workflow for Spectroscopic Analysis.

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